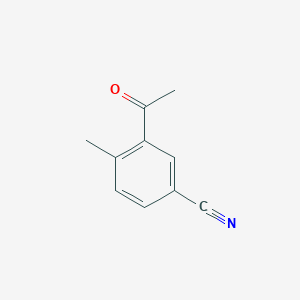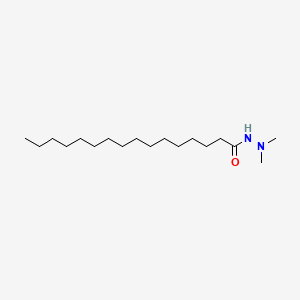
N,N-Dimethyl-N'-palmitoylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-palmitoylhydrazide is an organic compound with the molecular formula C18H38N2OThis compound is characterized by its long hydrocarbon chain and hydrazide functional group, making it a molecule of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-N’-palmitoylhydrazide can be synthesized through the reaction of palmitic acid with N,N-dimethylhydrazine. The reaction typically involves the activation of the carboxylic acid group of palmitic acid, followed by its reaction with N,N-dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazide bond .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-palmitoylhydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring is common in industrial settings to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’-palmitoylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-palmitoylhydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-palmitoylhydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N-Dimethylacrylamide: A monomer used in the production of hydrogels and other polymers.
Uniqueness
N,N-Dimethyl-N’-palmitoylhydrazide is unique due to its long hydrocarbon chain and hydrazide functional group, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
6971-86-4 |
|---|---|
Molekularformel |
C18H38N2O |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
N',N'-dimethylhexadecanehydrazide |
InChI |
InChI=1S/C18H38N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)19-20(2)3/h4-17H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
BHDMUWYOIUEAJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)
![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
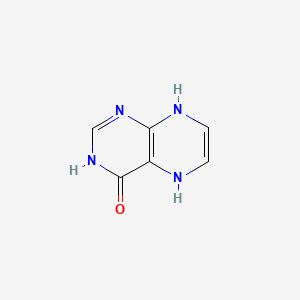
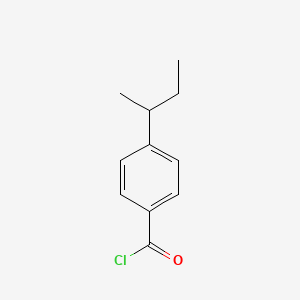
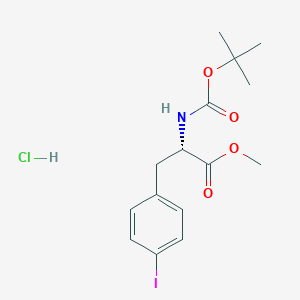
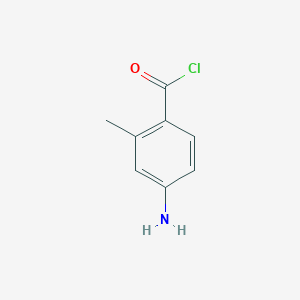
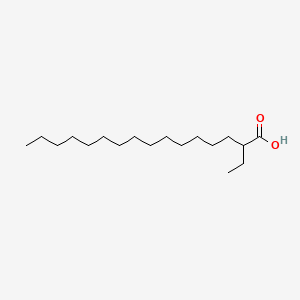
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
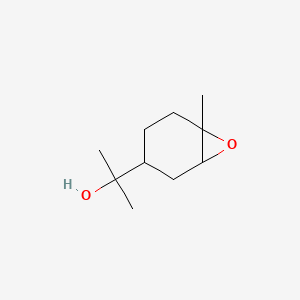
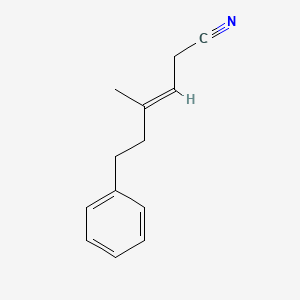
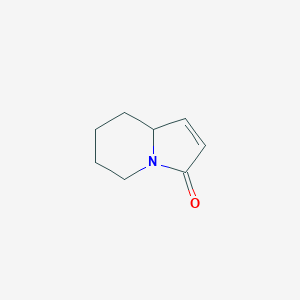
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
